Cas no 19037-28-6 (3-epi-Pregnenolone)

3-epi-Pregnenolone 化学的及び物理的性質
名前と識別子
-
- Pregn-5-en-20-one,3-hydroxy-, (3a)-
- 3-epi-Pregnenolone
- 5-Pregnene-3alpha-ol-20-one
- 1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- Pregn-5-en-3α-ol-20-one
- 3α-Hydroxy-20-oxopregn-5-ene
- (3α)-3-Hydroxypregn-5-en-20-one
- (3α)-hydroxy-Pregn-5-en-20-one
-
- インチ: InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
- InChIKey: ORNBQBCIOKFOEO-QYYVTAPASA-N
- ほほえんだ: O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)C(=O)C)C)C
計算された属性
- せいみつぶんしりょう: 316.24000
じっけんとくせい
- PSA: 37.30000
- LogP: 4.51530
3-epi-Pregnenolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-476457-10 mg |
3-epi-Pregnenolone, |
19037-28-6 | 10mg |
¥2,858.00 | 2023-07-11 | ||
TRC | P712205-25mg |
3-epi-Pregnenolone |
19037-28-6 | 25mg |
$ 1367.00 | 2023-09-06 | ||
A2B Chem LLC | AE83859-2.5mg |
5-Pregnene-3alpha-ol-20-one |
19037-28-6 | 95% | 2.5mg |
$3677.00 | 2024-04-20 | |
A2B Chem LLC | AE83859-25mg |
5-Pregnene-3alpha-ol-20-one |
19037-28-6 | 25mg |
$1351.00 | 2024-01-02 | ||
A2B Chem LLC | AE83859-1mg |
5-Pregnene-3alpha-ol-20-one |
19037-28-6 | 95% | 1mg |
$2510.00 | 2024-04-20 | |
TRC | P712205-2.5mg |
3-epi-Pregnenolone |
19037-28-6 | 2.5mg |
$ 176.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476457-10mg |
3-epi-Pregnenolone, |
19037-28-6 | 10mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE83859-5mg |
5-Pregnene-3alpha-ol-20-one |
19037-28-6 | 95% | 5mg |
$5010.00 | 2024-04-20 |
3-epi-Pregnenolone 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
3-epi-Pregnenoloneに関する追加情報
3-epi-Pregnenolone (CAS No. 19037-28-6): A Comprehensive Overview of Its Biochemical Significance and Recent Research Findings
3-epi-Pregnenolone, chemically designated as (3β,5α,6β)-pregn-5-en-3-ol, is a naturally occurring steroid hormone precursor that holds significant importance in the field of endocrinology and pharmacology. With a Chemical Abstracts Service (CAS) number of 19037-28-6, this compound is widely recognized for its role in the biosynthesis of various steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. The structural uniqueness of 3-epi-Pregnenolone lies in its epimeric configuration at the C3 position, which distinguishes it from its parent compound, pregnenolone. This subtle yet crucial structural difference imparts distinct biochemical properties and biological activities, making it a subject of intense scientific investigation.
The biosynthetic pathway of 3-epi-Pregnenolone originates from cholesterol in the cytoplasm of adrenocortical cells and other steroidogenic tissues. The conversion process involves multiple enzymatic steps, including the action of cytochrome P450 enzymes such as CYP11A1 (side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/cortisol synthase). The epimerization at the C3 position is catalyzed by 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD), resulting in the formation of 3-epi-Pregnenolone. This compound serves as a precursor for both glucocorticoids and mineralocorticoids, with its metabolic fate depending on the expression and activity of specific enzymes in target tissues.
In recent years, research on 3-epi-Pregnenolone has expanded beyond its traditional role in steroid hormone biosynthesis. Emerging studies have highlighted its potential role in neurosteroidogenesis, where it may influence neuronal excitability and synaptic function. For instance, studies have demonstrated that 3-epi-Pregnenolone can be converted into neuroactive steroids such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC) in the central nervous system, which are known to modulate anxiety, mood, and stress responses. These findings have opened new avenues for exploring 3-epi-Pregnenolone as a therapeutic agent in neurological disorders.
Moreover, the pharmacological properties of 3-epi-Pregnenolone have been investigated for their potential applications in treating various medical conditions. Preclinical studies have shown that 3-epi-Pregnenolone exhibits anti-inflammatory and immunomodulatory effects, making it a promising candidate for managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate neurotransmitter systems has sparked interest in its potential use for treating cognitive disorders like Alzheimer's disease and schizophrenia. The unique stereochemistry of 3-epi-Pregnenolone, particularly the 3β-hydroxyl group configuration, contributes to its distinct pharmacokinetic profile compared to other steroid precursors.
The synthesis and characterization of 3-epi-Pregnenolone have been refined through advanced chemical methodologies, ensuring high purity and yield for research applications. Modern techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity and chemical purity of 3-epi-Pregnenolone. These analytical methods are critical for ensuring that researchers obtain reliable data when studying its biological activities and interactions.
Recent advancements in metabolomics have provided deeper insights into the metabolic pathways involving 3-epi-Pregnenolone. By employing high-resolution metabolomics techniques, researchers can identify downstream metabolites produced from 3-epi-Pregnenolone and understand how these metabolites contribute to its physiological effects. This approach has revealed novel pathways and interactions that were previously not well-characterized, further enhancing our understanding of the compound's role in health and disease.
The therapeutic potential of 3-epi-Pregnenolone is further supported by clinical trials that have investigated its efficacy in various conditions. While larger-scale human trials are still needed to fully establish its therapeutic benefits, preliminary results suggest that 3-epi-Pregnenolone may offer significant advantages over conventional treatments due to its targeted mechanisms of action. For example, studies have shown that 3-epi-Pregnenolone can attenuate inflammation without causing significant side effects commonly associated with corticosteroid therapy.
In conclusion, 3-epi-Pregnenolone (CAS No. 19037-28-6) is a multifaceted steroid precursor with diverse biological functions ranging from hormone biosynthesis to neurosteroidogenesis. Its unique structural features and biochemical properties make it a valuable compound for both basic research and therapeutic applications. As ongoing studies continue to uncover new insights into its mechanisms of action, 3-epi-Pregnenolone is poised to play an increasingly important role in addressing various medical challenges.
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